![molecular formula C13H20N2O2S B2582366 1-(3-ethoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920411-62-7](/img/structure/B2582366.png)
1-(3-ethoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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Description
1-(3-ethoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, also known as ETPQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. ETPQ has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Scientific Research Applications
Synthesis and Biological Activity
The compound 1-(3-ethoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, as a derivative of 2-thioxoquinazolinone, has been studied for its synthesis methodologies and potential biological activities. A notable study involves the synthesis of new thioxoquinazolinone derivatives, demonstrating significant antimicrobial and anticonvulsant activities. The antimicrobial activities were measured against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, showcasing broad-spectrum efficacy. Additionally, some derivatives exhibited potent anticonvulsant activity, evaluated by the maximal electroshock (MES) convulsion method, highlighting the compound's potential in pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Activities
Research has also extended into antitumor applications, where derivatives of 2-thioxoquinazolinone have shown promising lead compounds. Specifically, a derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, inhibited tumor growth significantly in mice models without apparent toxicity. This compound displayed high antiproliferative activity across a panel of human tumor cell lines, indicating its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Chemoselective Sensor Development
The development of chemoselective sensors represents another application area. A rhodamine-2-thioxoquinazolin-4-one conjugate was synthesized, showcasing high selectivity and sensitivity as a fluorescent sensor for Fe3+ ions under physiological conditions. This derivative could sense Fe3+ by a color change, offering practical applications in real water samples and intracellular monitoring in glioma cell lines, demonstrating the versatility of thioxoquinazolinone derivatives in analytical chemistry (Wang et al., 2017).
properties
IUPAC Name |
1-(3-ethoxypropyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-17-9-5-8-15-11-7-4-3-6-10(11)12(18)14-13(15)16/h2-9H2,1H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPXMHGCXQQDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(CCCC2)C(=S)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one |
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